molecular formula C22H16F3N5O4S B14126145 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14126145
M. Wt: 503.5 g/mol
InChI Key: JOFXGKWPOKOHPV-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimido[4,5-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration reactions using nitric acid or other nitrating agents.

    Attachment of the trifluoromethylbenzylthio group: This can be done through a nucleophilic substitution reaction, where the benzylthio group is introduced using a suitable thiol and a trifluoromethylbenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethylbenzylthio groups play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16F3N5O4S

Molecular Weight

503.5 g/mol

IUPAC Name

1,3-dimethyl-7-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-3-7-14(8-4-12)22(23,24)25)27-17(26-18)13-5-9-15(10-6-13)30(33)34/h3-10H,11H2,1-2H3

InChI Key

JOFXGKWPOKOHPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C

Origin of Product

United States

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